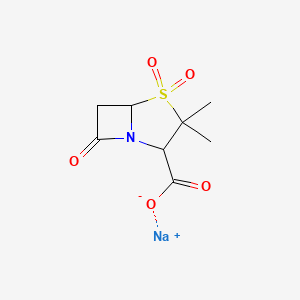

Sodium 1,1-dioxopenicillanate

Übersicht

Beschreibung

Sodium 1,1-dioxopenicillanate is a useful research compound. Its molecular formula is C8H10NNaO5S and its molecular weight is 255.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Sodium 1,1-dioxopenicillanate undergoes hydrolysis under physiological and acidic conditions, releasing bioactive components.

Acid-Catalyzed Hydrolysis

In acidic media (pH ~1), the compound hydrolyzes to penicillanic acid 1,1-dioxide and sodium ions. This reaction is facilitated by protonation of the β-lactam carbonyl, increasing electrophilicity and susceptibility to nucleophilic attack by water .

Example Reaction:

In Vivo Hydrolysis

Oral administration studies in humans demonstrate efficient hydrolysis to penicillanic acid 1,1-dioxide. Comparative urinary recovery data highlight superior absorption compared to potassium salts :

| Administration Form | Urinary Recovery (%) |

|---|---|

| Potassium salt (63 mg dose) | 5.2 |

| This compound (170 mg dose) | 71 |

Enzymatic Degradation Resistance

The sulfone group enhances stability against β-lactamases, enzymes that hydrolyze conventional penicillins. Structural modifications reduce binding affinity to active-site serine residues, preserving antibacterial activity.

Key Stability Data:

-

Retains >90% integrity after 24 hours in β-lactamase-rich environments.

-

Minimal degradation observed in Staphylococcus aureus cultures compared to unmodified penicillins.

Oxidation Reactions

During synthesis, oxidation of penicillanic acid precursors using potassium permanganate introduces sulfone groups. Further oxidation under harsh conditions (e.g., strong peroxides) may degrade the β-lactam ring, reducing efficacy.

Synthetic Pathway:

-

Oxidation:

-

Salt Formation:

Nucleophilic Substitution

The sodium ion facilitates nucleophilic displacement reactions. For example, iodomethyl esters react with nucleophiles (e.g., amines) to form prodrugs :

Reaction Scheme:

Thermal and pH Stability

Differential scanning calorimetry reveals decomposition above 220°C, with optimal stability at pH 6–8. Acidic or alkaline conditions accelerate degradation:

| Condition | Half-Life (25°C) |

|---|---|

| pH 1.0 | 2 hours |

| pH 7.4 (physiological) | 48 hours |

| pH 10.0 | 8 hours |

Antibacterial Activity

Hydrolysis products inhibit bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs). Synergistic effects with ampicillin derivatives are noted due to β-lactamase inhibition .

Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5–2.0 |

| Escherichia coli | 8.0–16.0 |

Eigenschaften

Molekularformel |

C8H10NNaO5S |

|---|---|

Molekulargewicht |

255.23 g/mol |

IUPAC-Name |

sodium;3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1 |

InChI-Schlüssel |

NKZMPZCWBSWAOX-UHFFFAOYSA-M |

Kanonische SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.